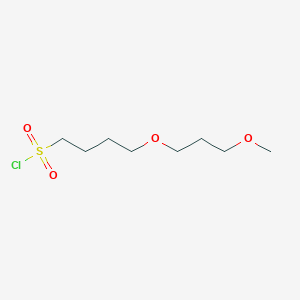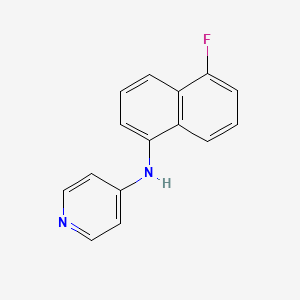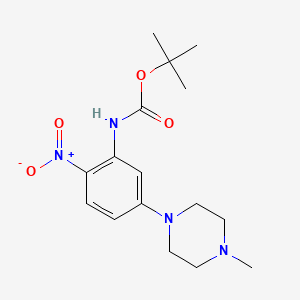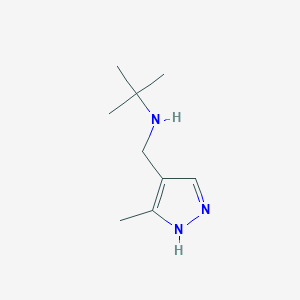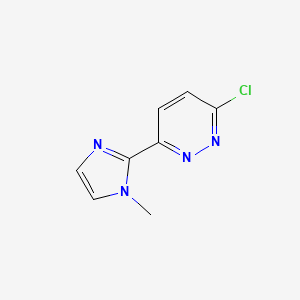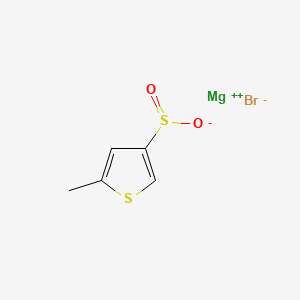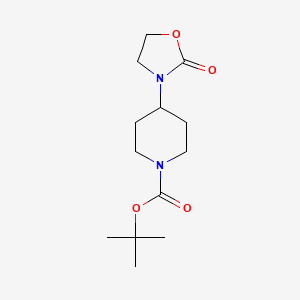![molecular formula C9H15N3Si B13487528 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a methyl group, a trimethylsilyl-ethynyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methylation and Amination:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, alcohols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity, allowing it to effectively participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazole: Lacks the amine group but shares the core structure.
3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine: Lacks the methyl group but retains the amine and trimethylsilyl-ethynyl groups.
1-methyl-3-ethynyl-1H-pyrazol-5-amine: Lacks the trimethylsilyl group but includes the ethynyl group.
Uniqueness
1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine is unique due to the presence of both the trimethylsilyl-ethynyl group and the amine group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H15N3Si |
|---|---|
Molekulargewicht |
193.32 g/mol |
IUPAC-Name |
2-methyl-5-(2-trimethylsilylethynyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3Si/c1-12-9(10)7-8(11-12)5-6-13(2,3)4/h7H,10H2,1-4H3 |
InChI-Schlüssel |
JTYSSFIDDBCKJK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C#C[Si](C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
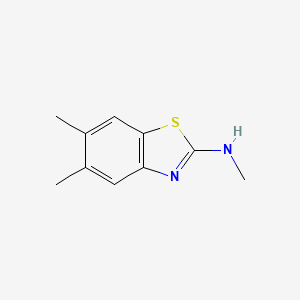
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
